molecular formula C7H4BrClF3N B1376040 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine CAS No. 1416949-07-9

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine

Cat. No.: B1376040
CAS No.: 1416949-07-9
M. Wt: 274.46 g/mol
InChI Key: JOKJTLGPYAVRHT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is particularly notable for its significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that the use of 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine and similar compounds will continue to grow in the future.

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in regioselective deprotonation reactions, where it interacts with lithium diisopropylamide (LDA) to form nicotinic acid derivatives . Additionally, its trifluoromethyl group is known to influence the reactivity and stability of the compound, making it a useful reagent in synthetic chemistry .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group in the compound can modulate the activity of various enzymes and proteins, leading to changes in cellular function . Additionally, its bromomethyl group can participate in alkylation reactions, potentially affecting DNA and protein synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, it can inhibit or activate enzymes by interacting with their active sites or allosteric sites . Furthermore, the compound’s ability to undergo regioselective deprotonation and subsequent reactions makes it a versatile tool in synthetic and biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound may result in alterations in cellular function, which should be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes, while at high doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with respiratory system toxicity and skin irritation . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with LDA can lead to the formation of nicotinic acid derivatives, which are important intermediates in metabolic pathways . Additionally, the compound’s trifluoromethyl group can affect its metabolic stability and reactivity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, its bromomethyl group can facilitate its transport across cell membranes, while its trifluoromethyl group can enhance its binding affinity to specific proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its bromomethyl group can target it to the nucleus, where it can interact with DNA and proteins, while its trifluoromethyl group can influence its localization to other cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloro-6-(trifluoromethyl)pyridine using bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-(Bromomethyl)-2-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-5-1-4(9)2-6(13-5)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKJTLGPYAVRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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